
Bacampicillin
描述
Bacampicillin: is a semi-synthetic penicillin antibiotic that serves as a prodrug of ampicillin. It is designed to improve the oral bioavailability of ampicillin, making it more effective when taken orally. This compound is rapidly hydrolyzed in the body to release ampicillin, which then exerts its antibacterial effects. This compound is used to treat a variety of bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections .
准备方法
合成路线和反应条件: 巴卡匹林是通过氨苄西林的酯化合成的。该过程涉及氨苄西林与氯甲酸乙酯和乙醛反应形成混合碳酸酯。 然后,使用氢气和合适的催化剂还原该中间体,生产巴卡匹林 .
工业生产方法: 在工业环境中,巴卡匹林的生产涉及大规模的酯化和还原过程。严格控制反应条件以确保最终产品的产率和纯度高。 使用先进的纯化技术,如结晶和色谱法,是实现所需质量的常见做法 .
化学反应分析
反应类型: 巴卡匹林经历了几种类型的化学反应,包括水解、氧化和取代反应。
常用试剂和条件:
水解: 巴卡匹林在体内被酯酶水解,释放氨苄西林。该反应在生理条件下发生。
氧化: 巴卡匹林可以在受控条件下使用过氧化氢等试剂氧化。
主要产物:
水解: 主要产物是氨苄西林。
氧化: 氧化会导致形成巴卡匹林的各种氧化衍生物。
科学研究应用
Pharmacological Properties
Bacampicillin is rapidly hydrolyzed to ampicillin in vivo, allowing it to exert bactericidal effects through the inhibition of cell wall synthesis in susceptible bacteria. It is effective against a range of Gram-positive and Gram-negative organisms, including:
- Gram-positive bacteria : Streptococcus species (including S. pneumoniae and S. faecalis), non-penicillinase-producing staphylococci.
- Gram-negative bacteria : Haemophilus influenzae, Escherichia coli, Neisseria gonorrhoeae, Proteus mirabilis, Salmonella, and Shigella .
Clinical Applications
This compound has been employed in the treatment of various infections, demonstrating effectiveness comparable to that of ampicillin and amoxicillin. Its applications include:
- Upper Respiratory Tract Infections : Effective in treating conditions such as pneumonia, sinusitis, and otitis media.
- Lower Respiratory Tract Infections : Used for bacterial pneumonia and acute exacerbations of chronic bronchitis.
- Skin and Soft Tissue Infections : Treats infections caused by susceptible strains.
- Urinary Tract Infections : Effective against uncomplicated urinary tract infections.
- Acute Gonococcal Urethritis : Demonstrated efficacy in treating this condition .
Comparative Efficacy Studies
Numerous studies have compared this compound with other antibiotics, particularly ampicillin and amoxicillin. Key findings include:
- A study involving 66 hospitalized patients with acute peritonsillitis found that this compound resulted in significantly higher peak serum levels compared to an equimolar dose of ampicillin, with a linear dose-response relationship observed .
- In a controlled trial comparing this compound and amoxicillin for lower respiratory tract infections, both antibiotics showed similar clinical outcomes; however, this compound was associated with fewer gastrointestinal side effects .
Pharmacokinetics
This compound's pharmacokinetic profile is characterized by:
- Absorption : Enhanced absorption from the gastrointestinal tract leads to higher blood concentrations compared to equimolar doses of ampicillin.
- Dosage Regimen : Twice-daily dosing has been shown to be effective, simplifying the treatment regimen compared to four-times-daily dosing required for ampicillin .
Gastrointestinal Tolerability
One significant advantage of this compound over traditional penicillins is its gastrointestinal tolerability. Studies indicate that it results in fewer gastrointestinal side effects, particularly diarrhea, making it a preferable option for patients sensitive to these adverse effects .
作用机制
巴卡匹林通过在体内被水解释放氨苄西林而发挥作用。氨苄西林然后通过与青霉素结合蛋白 (PBP) 结合抑制细菌细胞壁合成。这种结合干扰了肽聚糖链的交联,而肽聚糖链对细菌细胞壁的完整性至关重要。 结果,细菌细胞壁变弱,导致细胞裂解和死亡 .
相似化合物的比较
类似化合物:
氨苄西林: 巴卡匹林是氨苄西林的前药,旨在提高其口服生物利用度。
阿莫西林: 另一种青霉素衍生物,具有类似的抗菌活性,但药代动力学特性不同。
青霉素G: 与巴卡匹林相比,原始的青霉素类抗生素具有更窄的活性范围.
独特性: 巴卡匹林的独特之处在于,与氨苄西林相比,它具有更高的口服生物利用度。 这使其更适合口服给药,为患者提供更好的治疗效果 .
生物活性
Bacampicillin is a semisynthetic prodrug of ampicillin, primarily utilized for its bactericidal properties against a variety of bacterial infections. This article delves into the biological activity of this compound, examining its pharmacokinetics, mechanism of action, efficacy against different bacterial strains, and relevant clinical studies.
Overview of this compound
This compound is classified as an aminopenicillin and is designed to enhance the oral bioavailability of ampicillin. Upon administration, this compound is rapidly hydrolyzed in the gastrointestinal tract to yield ampicillin, which is the active form exerting the therapeutic effects. Its structure and pharmacological characteristics position it as a valuable option in treating infections caused by susceptible bacteria.
The primary mechanism through which this compound exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis. This occurs via:
- Binding to Penicillin-Binding Proteins (PBPs) : this compound binds to PBPs, which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This binding disrupts cell wall integrity, leading to cell lysis and death.
- Bactericidal Activity : The drug exhibits time-dependent killing characteristics, meaning its efficacy increases with prolonged exposure to the bacteria.
Pharmacokinetics
This compound demonstrates superior pharmacokinetic properties compared to traditional ampicillin:
- Bioavailability : Approximately 98% following oral administration .
- Absorption : Rapidly absorbed and converted to ampicillin in the intestinal wall .
- Protein Binding : 17-20% bound to plasma proteins .
- Excretion : Primarily eliminated through renal pathways (73%) .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Oral Bioavailability | 98% |
Peak Serum Concentration | 8.3 μg/ml |
Protein Binding | 17-20% |
Renal Excretion | 73% |
Efficacy Against Bacterial Strains
This compound has demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria. The following organisms are particularly susceptible:
-
Gram-positive bacteria :
- Streptococcus spp.
- Enterococcus spp.
- Listeria monocytogenes
-
Gram-negative bacteria :
- Haemophilus influenzae
- Escherichia coli
- Proteus mirabilis
- Salmonella spp.
- Shigella spp.
This broad spectrum of activity makes this compound a suitable choice for treating various infections, including respiratory tract infections and skin infections.
Clinical Studies and Case Reports
Several studies have assessed the clinical efficacy of this compound:
-
Pharmacological Study in Acute Peritonsillitis :
A study compared this compound with other antibiotics in treating acute peritonsillitis. Results indicated that this compound provided effective relief from symptoms and reduced bacterial load . -
Randomized Cross-Over Study :
In a study involving healthy volunteers, this compound was found to have a higher peak serum concentration and more uniform absorption compared to ampicillin and pivampicillin. This suggests that this compound may be more effective in achieving therapeutic levels quickly . -
Use in Dental Infections :
A case study highlighted the successful use of this compound in managing acute apical periodontitis, demonstrating its effectiveness in oral infections .
Adverse Effects
While generally well-tolerated, this compound can cause side effects similar to other penicillins, including:
常见问题
Q. Basic: What analytical methods are recommended for quantifying Bacampicillin hydrochloride in pharmaceutical formulations?
Methodological Answer:
The United States Pharmacopeia (USP) outlines a high-performance liquid chromatography (HPLC) protocol for this compound quantification. Key steps include:
-
Sample Preparation: Dissolve this compound hydrochloride in alcohol, followed by mechanical shaking for 30 minutes to ensure homogeneity .
-
Chromatographic Conditions: Use a C18 column with UV detection at 254 nm. Quantify by comparing peak areas of the sample (rU) and USP reference standard (rS) using the formula:
where = concentration of reference standard (mg/mL), = sample weight (mg) .
-
Validation: Ensure linearity (R² > 0.995), precision (RSD < 2%), and recovery (90–110%) per ICH guidelines.
Q. Advanced: How does the prodrug design of this compound influence its pharmacokinetic profile compared to ampicillin?
Methodological Answer:
To compare pharmacokinetics:
- Study Design: Conduct a crossover bioavailability study in animal models (e.g., rats). Administer equimolar doses of this compound and ampicillin orally.
- Sampling: Collect plasma samples at 0.5, 1, 2, 4, and 6 hours post-administration.
- Analysis: Use LC-MS/MS to measure ampicillin (active metabolite) concentrations. Key parameters:
- Bioavailability (F): Calculate using .
- Half-life (t½): this compound’s esterase-mediated hydrolysis prolongs t½ vs. ampicillin .
- Statistical Validation: Apply ANOVA to assess significance () between groups.
Q. Basic: What storage conditions are critical for maintaining this compound hydrochloride stability?
Methodological Answer:
Per USP guidelines:
- Packaging: Store in airtight containers to prevent hydrolysis.
- Temperature: Maintain below 25°C; degradation accelerates at >30°C.
- Humidity: Control at <60% RH; use desiccants if necessary.
- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC .
Q. Advanced: How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
Step 1: Identify Variables
- In vitro limitations: Static concentrations vs. dynamic pharmacokinetics in vivo.
- Host factors: Protein binding, immune response, and gut microbiota in animal models.
Step 2: Optimize Experimental Models
- Use hollow-fiber infection models to simulate human pharmacokinetics in vitro.
- Apply PK/PD modeling (e.g., %T > MIC) to correlate in vitro MICs with in vivo outcomes .
Step 3: Validate with Comparative Studies
- Test this compound against ampicillin in neutropenic murine thigh infections. Measure bacterial load reduction (log10 CFU/mL) at 24h .
Q. Basic: What spectroscopic techniques are essential for characterizing novel this compound derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Confirm esterification (δ 5.2–5.5 ppm for methine protons).
- 13C NMR: Identify carbonyl shifts (170–175 ppm for ester groups).
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ for C21H27N3O7S: 490.15 m/z).
- Infrared Spectroscopy (IR): Detect ester C=O stretches (\sim1740 cm⁻¹) .
Q. Advanced: What are the pitfalls in cross-species pharmacokinetic studies of this compound, and how to mitigate them?
Methodological Answer:
Common Pitfalls:
- Species-specific esterase activity: Rats hydrolyze this compound faster than humans, skewing bioavailability data.
- Sampling frequency: Infrequent sampling misses peak concentrations (Cmax).
Mitigation Strategies:
- Use allometric scaling to extrapolate animal data to humans.
- Employ population pharmacokinetics to model inter-species variability .
Q. Basic: How to validate the purity of this compound hydrochloride in synthesized batches?
Methodological Answer:
- HPLC-DAD: Ensure no co-eluting impurities (purity > 99.5%).
- Elemental Analysis: Match theoretical vs. experimental C, H, N, S content (e.g., C21H27N3O7S·HCl: C 47.94%, H 5.36%).
- Water Content: Use Karl Fischer titration (<1.0% w/w) .
Q. Advanced: What computational approaches predict this compound’s interaction with bacterial penicillin-binding proteins (PBPs)?
Methodological Answer:
- Molecular Docking (AutoDock Vina):
- Download PBP3 structure (PDB ID: 3VSL).
- Simulate this compound’s binding affinity (ΔG < −7 kcal/mol indicates strong binding).
- Molecular Dynamics (GROMACS):
Q. Basic: How to design a stability-indicating assay for this compound under stress conditions?
Methodological Answer:
- Stress Testing:
- Acidic Hydrolysis: 0.1N HCl at 60°C for 24h.
- Oxidative Degradation: 3% H2O2 at 25°C for 6h.
- Chromatographic Separation: Use a gradient HPLC method (ACN:0.1% TFA) to resolve degradation products.
- Forced Degradation Limits: <10% degradation under each condition .
Q. Advanced: How can metabolomics elucidate this compound’s off-target effects in host tissues?
Methodological Answer:
- Study Design: Administer this compound to murine models; collect liver/kidney tissues.
- LC-QTOF-MS Analysis:
- Untargeted Metabolomics: Identify dysregulated pathways (e.g., TCA cycle intermediates).
- Pathway Enrichment: Use MetaboAnalyst to map to KEGG pathways ().
- Validation: Correlate findings with histopathology (e.g., vacuolization in hepatocytes) .
属性
IUPAC Name |
1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O7S/c1-5-29-20(28)31-11(2)30-19(27)15-21(3,4)32-18-14(17(26)24(15)18)23-16(25)13(22)12-9-7-6-8-10-12/h6-11,13-15,18H,5,22H2,1-4H3,(H,23,25)/t11?,13-,14-,15+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOLLRNADZZWEX-FFGRCDKISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)C(C3=CC=CC=C3)N)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)[C@@H](C3=CC=CC=C3)N)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37661-08-8 (mono-hydrochloride) | |
Record name | Bacampicillin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050972173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048030 | |
Record name | Bacampicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bacampicillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015540 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.23e-01 g/L | |
Record name | Bacampicillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015540 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
During absorption from the gastrointestinal tract, bacampicillin is hydrolyzed by esterases present in the intestinal wall. It is microbiologically active as ampicillin, and exerts a bactericidal action through the inhibition of the biosynthesis of cell wall mucopeptides. | |
Record name | Bacampicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01602 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
50972-17-3 | |
Record name | Bacampicillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50972-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bacampicillin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050972173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bacampicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01602 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bacampicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BACAMPICILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GM2J22278 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bacampicillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015540 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171-176 | |
Record name | Bacampicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01602 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。